(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-4-methylphenol and butanoic acid.
Esterification: The phenol is first esterified with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester.
Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the alcohol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) to form the desired 3-(2-methoxy-4-methylphenyl)butanoic acid.
Industrial Production Methods
Industrial production of 3-(2-methoxy-4-methylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxy-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-methoxy-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)butanoic acid
- 3-methyl-3-(4-methylphenyl)butanoic acid
- 4-(4-methoxyphenyl)-4-oxobutanoic acid
Uniqueness
3-(2-methoxy-4-methylphenyl)butanoic acid is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-methoxy-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-10(11(6-8)15-3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI Key |
MMIMLZSFRVVPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.